molecular formula C7H3BrF3NO3 B1477888 1-Bromo-4-difluoromethoxy-2-fluoro-3-nitrobenzene CAS No. 1805525-31-8

1-Bromo-4-difluoromethoxy-2-fluoro-3-nitrobenzene

Cat. No. B1477888
CAS RN: 1805525-31-8
M. Wt: 286 g/mol
InChI Key: UYRMAXQIZTXIDL-UHFFFAOYSA-N
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Description

1-Bromo-4-difluoromethoxy-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C7H3BrF3NO3 . It is a solid or semi-solid or liquid or lump substance . The IUPAC name for this compound is 1-bromo-4-(difluoromethoxy)-2-fluorobenzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(Difluoromethoxy)nitrobenzene can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol . In another study, the reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-difluoromethoxy-2-fluoro-3-nitrobenzene is 1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific reactions involving 1-Bromo-4-difluoromethoxy-2-fluoro-3-nitrobenzene are not available, similar compounds have been studied. For example, 4-Bromo-1-fluoro-2-nitrobenzene undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .


Physical And Chemical Properties Analysis

1-Bromo-4-difluoromethoxy-2-fluoro-3-nitrobenzene has a molecular weight of 241.01 . It is recommended to be stored in an inert atmosphere at a temperature between 2-8°C .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Future Directions

While specific future directions for this compound are not available, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(15-7(10)11)6(5(3)9)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRMAXQIZTXIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-difluoromethoxy-2-fluoro-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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